4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is a complex organic compound that features a unique combination of heterocyclic structures, including furan, quinoline, and pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline derivative, followed by the formation of the pyrazole ring, and finally the introduction of the furan moiety. Each step requires specific reagents and conditions:
Quinoline Derivative Formation: The synthesis begins with the condensation of aniline derivatives with β-ketoesters under acidic conditions to form the quinoline core.
Pyrazole Ring Formation: The quinoline derivative undergoes cyclization with hydrazine derivatives to form the pyrazole ring.
Furan Moiety Introduction: The final step involves the coupling of the pyrazole-quinoline intermediate with furan-2-carboxylic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The quinoline and pyrazole rings can be selectively reduced to their corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in medicinal chemistry or materials science.
Wissenschaftliche Forschungsanwendungen
4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Wirkmechanismus
The mechanism of action of 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with target proteins, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[3-(furan-2-yl)-5-(4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
- 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Uniqueness
The uniqueness of 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid lies in its specific combination of heterocyclic rings, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for targeted research and development in various scientific fields.
Biologische Aktivität
4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is a complex organic compound notable for its unique structural features incorporating multiple heterocyclic rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.
Chemical Structure
The compound features several key structural components:
- Furan Ring : Contributes to its reactivity and biological interactions.
- Quinoline Moiety : Known for diverse pharmacological activities, including anticancer properties.
- Dihydropyrazole Unit : Implicated in various biological activities, including anti-inflammatory effects.
Synthesis
The synthesis of this compound can be achieved through various methodologies involving the reaction of furan derivatives with quinoline and pyrazole precursors. The synthetic pathways often include multi-step reactions that optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, quinoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC3) cells.
Table 1: Cytotoxicity of Quinoline Derivatives Against Cancer Cell Lines
Compound | Cell Line | GI50 (µM) |
---|---|---|
6BrCaQ | MDA-MB-231 | 10 |
3a | MDA-MB-231 | 28 |
3b | PC3 | 28 |
4g | MCF7 | 25 |
These findings indicate that the presence of the quinoline structure significantly enhances the compound's anticancer activity.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Hsp90 Client Proteins : Similar compounds have been shown to downregulate proteins such as HER2 and Raf-1, which are critical in cancer cell proliferation.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a crucial aspect of its therapeutic potential.
Other Biological Activities
Besides anticancer properties, the compound's structural components suggest potential activities such as:
- Antimicrobial Activity : Compounds with similar furan and quinoline structures have exhibited antimicrobial properties.
- Anti-inflammatory Effects : The dihydropyrazole unit is associated with anti-inflammatory activity, which may contribute to overall therapeutic efficacy.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Quinoline Derivatives : A recent study evaluated the antiproliferative effects of various quinoline derivatives against multiple cancer cell lines. The results indicated significant growth inhibition at varying concentrations, confirming the importance of structural modifications in enhancing bioactivity .
- Molecular Docking Studies : Computational studies using molecular docking simulations have provided insights into the binding affinity of this compound with specific enzymes and receptors, suggesting a multifaceted mechanism of action that warrants further investigation .
Eigenschaften
CAS-Nummer |
710986-95-1 |
---|---|
Molekularformel |
C27H23N3O5 |
Molekulargewicht |
469.497 |
IUPAC-Name |
4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H23N3O5/c1-16-9-10-19-18(14-16)25(17-6-3-2-4-7-17)26(27(34)28-19)20-15-21(22-8-5-13-35-22)30(29-20)23(31)11-12-24(32)33/h2-10,13-14,21H,11-12,15H2,1H3,(H,28,34)(H,32,33) |
InChI-Schlüssel |
UAPUFADEBJNDIG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CO5)C(=O)CCC(=O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.